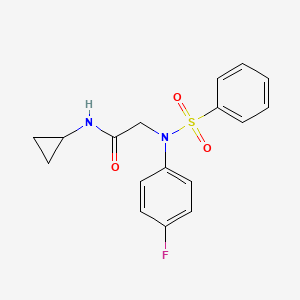![molecular formula C17H19N3O4 B5793653 N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5793653.png)
N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide, also known as DEBIO-0617, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been studied for its potential use in treating various diseases, including cancer, inflammation, and cardiovascular disorders. The purpose of
Mecanismo De Acción
N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide exerts its effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a role in DNA repair. Inhibition of PARP leads to DNA damage and cell death. This compound also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 leads to a reduction in inflammation and platelet aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. It also has anti-inflammatory and antiplatelet effects. This compound has been shown to reduce the levels of prostaglandins and cytokines, which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a well-defined chemical structure, which makes it easy to study its mechanism of action. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and there is still much to be learned about its effects. Additionally, the synthesis method for this compound is complex, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for research on N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the study of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, there is a need for further research on the mechanism of action of this compound, as well as its effects on different types of cancer and other diseases.
Métodos De Síntesis
N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide is synthesized through a multi-step process, starting with the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminopyridine to form the amide intermediate. The amide intermediate is then reacted with cyanamide to form this compound.
Aplicaciones Científicas De Investigación
N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide has been studied extensively for its potential use in treating cancer. Research has shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in treating inflammation and cardiovascular disorders. Research has shown that this compound has anti-inflammatory and antiplatelet effects.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,4-diethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-3-22-14-6-5-13(11-15(14)23-4-2)17(21)24-20-16(18)12-7-9-19-10-8-12/h5-11H,3-4H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOLQLADCHOKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-2-[2-methyl-4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5793570.png)
![2-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5793574.png)
![3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole](/img/structure/B5793582.png)

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5793618.png)

![N'-[(4-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5793630.png)
![N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5793634.png)



![2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5793668.png)


